molecular formula C25H21NO6 B5138453 (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B5138453
M. Wt: 431.4 g/mol
InChI Key: KIUCFPPWEMCSCJ-UHFFFAOYSA-N
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Description

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-6-oxobenzo[c]chromen-3-carboxylic acid with 3-(phenylmethoxycarbonylamino)propanoic acid under dehydrating conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include steps such as:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield.

    Purification: Employing techniques like distillation, crystallization, and chromatography.

    Quality Control: Conducting rigorous testing to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.

    Pathways Involved: The compound can modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)butanoate
  • (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)pentanoate

Uniqueness

Compared to similar compounds, (1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate exhibits unique properties such as higher stability, better solubility, and enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-16-13-18(14-21-23(16)19-9-5-6-10-20(19)24(28)32-21)31-22(27)11-12-26-25(29)30-15-17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUCFPPWEMCSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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